molecular formula C7H16NOP B2823299 3-Dimethylphosphorylpiperidine CAS No. 2287312-67-6

3-Dimethylphosphorylpiperidine

Cat. No.: B2823299
CAS No.: 2287312-67-6
M. Wt: 161.185
InChI Key: KABSQDBKAMTTOC-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylpiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpiperidine typically involves the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperidine+Dimethylphosphoryl chlorideThis compound+HCl\text{Piperidine} + \text{Dimethylphosphoryl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Dimethylphosphoryl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Dimethylphosphorylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylpiperidine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the dimethylphosphoryl group.

    N-Methylpiperidine: A derivative with a methyl group instead of a dimethylphosphoryl group.

    Piperidine N-oxide: An oxidized form of piperidine.

Uniqueness: 3-Dimethylphosphorylpiperidine is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-dimethylphosphorylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOP/c1-10(2,9)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSQDBKAMTTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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